![molecular formula C10H12O B1595607 1-Methyl-2,3-dihydro-1H-inden-1-OL CAS No. 64666-42-8](/img/structure/B1595607.png)
1-Methyl-2,3-dihydro-1H-inden-1-OL
Overview
Description
1-Methyl-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a hydroxyl group (-OH) attached to the first carbon of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-inden-1-OL can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2,3-dihydro-1H-inden-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-methyl-2,3-dihydro-1H-inden-1-one over a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can convert the compound into 1-methyl-2,3-dihydro-1H-indene using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 1-Methyl-2,3-dihydro-1H-inden-1-one
Reduction: 1-Methyl-2,3-dihydro-1H-indene
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-inden-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dihydro-1H-inden-1-OL exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions . This interaction can modulate various biochemical pathways, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
1-Indanol: Similar structure but lacks the methyl group at the first carbon.
2,3-Dihydro-1H-inden-1-one: Similar backbone but with a carbonyl group instead of a hydroxyl group.
1-Methyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a methyl group and a hydroxyl group on the indene ring system. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Biological Activity
1-Methyl-2,3-dihydro-1H-inden-1-OL, also known as a bicyclic alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, synthesis methods, and relevant case studies.
The compound has a molecular formula of C_{10}H_{12}O and a molecular weight of approximately 148.20 g/mol. Its structure features a bicyclic framework that contributes to its unique reactivity and biological interactions.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of enzyme inhibition and metabolic pathways. Research indicates that it may exhibit significant effects on specific enzymes, which could have implications in pharmacology.
Enzyme Inhibition
A notable study highlighted the compound's role as a substrate in enzymatic reactions. For example, it was used in kinetic resolution processes involving lipase A from Candida antarctica (CAL-A). The reaction conditions optimized for this process yielded a conversion rate of 20% with an enantiomeric excess (ee) of 71% over 72 hours . This suggests that this compound can be effectively utilized in biocatalytic applications.
Case Study 1: Kinetic Resolution
In a study focusing on the kinetic resolution of various bicyclic alcohols, including this compound, researchers found that the compound demonstrated moderate conversion rates under specific conditions. The use of CAL-A lipase facilitated efficient resolution, indicating its potential utility in organic synthesis and pharmaceutical applications .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity and characteristics of related compounds compared to this compound:
Compound Name | Structure Type | Key Features | Biological Activity |
---|---|---|---|
This compound | Dihydroindene | Methyl substitution; moderate enzyme inhibition | Enzyme substrate |
6-Hydroxymethyl-2,3-dihydroindene | Indenone derivative | Hydroxymethyl group; potential intermediate in synthesis | Enzyme inhibition |
6-Hydroxyindole | Indole derivative | Hydroxyl group; distinct chemical behavior | Antimicrobial properties |
Properties
IUPAC Name |
1-methyl-2,3-dihydroinden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNNMVDWALCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342679 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64666-42-8 | |
Record name | 1-METHYL-2,3-DIHYDRO-1H-INDEN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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